molecular formula C12H13NO3 B7728242 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B7728242
M. Wt: 219.24 g/mol
InChI Key: ZQTLLCOTAWSEHN-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS 292139-34-5) is a high-purity heterocyclic compound supplied for use as a chemical building block in scientific research and development . This specialized molecule, with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol, belongs to the benzoxazine-2,4-dione class of compounds . Compounds in this class, such as the well-known isatoic anhydride, are established as key intermediates for synthesizing a wide variety of complex molecules, including potential pharmaceuticals, agricultural chemicals, and dyes . The structure features a fused benzoxazine-dione ring system substituted with a 2-methylpropyl (isobutyl) group on the nitrogen atom, making it a versatile precursor for further chemical modification . Researchers utilize this and related N-alkylated benzoxazine-2,4-diones as starting materials in the development of novel chemical entities for various applications . This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use. Safety and Handling: This chemical requires careful handling. Consult its Safety Data Sheet (SDS) for specific hazard information. Important Notice: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, for use in humans, or for any form of personal utilization .

Properties

IUPAC Name

1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTLLCOTAWSEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited method involves the reaction of salicylamide with alkyl chloroformates in basic aqueous media . For the target compound, isobutyl chloroformate serves as the alkylating agent. The process begins with the dissolution of salicylamide in an alkaline solution (pH > 8), followed by the slow addition of isobutyl chloroformate under controlled temperatures (20–70°C). The intermediate o-carboisobutoxy-salicylamide undergoes spontaneous cyclization to form the benzoxazine-dione core.

Key Reaction Conditions

  • Solvent System : Water or water-miscible solvents (e.g., ethanol, acetone) .

  • Temperature : Optimal yields are achieved at 35–45°C; higher temperatures risk decomposition .

  • Workup : Acidification to pH 5–6 precipitates the product, which is filtered and recrystallized from acetone-ethanol (1:1) .

This method, adapted from the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione , yields approximately 83% purity after recrystallization .

Cyclocondensation of Anthranilic Acid Derivatives

An alternative route employs anthranilic acid derivatives coupled with α-haloacids. For N-isobutyl isatoic anhydride, anthranilic acid is first acylated with isobutylamine in the presence of a coupling agent such as ethyl chlorocarbonate . The resulting N-isobutyl anthranilamide undergoes cyclization under acidic or thermal conditions to form the benzoxazine-dione ring.

Optimization Insights

  • Coupling Agent : Ethyl chlorocarbonate in pyridine facilitates acylation at 0°C, followed by reflux .

  • Cyclization Trigger : Heating to 100°C or treatment with dilute HCl induces ring closure .

  • Yield : Reported yields range from 70–85%, depending on the purity of the anthranilic acid starting material .

This approach mirrors the synthesis of 3-alkyl-4,1-benzoxazepine-2,5-diones, where stereoselectivity is achieved via chiral pool methodologies .

Acid-Catalyzed Imidic Acid Trapping

A novel one-pot method leverages acid catalysis to generate imidic acid intermediates from isatin derivatives . While originally designed for quinazolin-diones, this strategy can be adapted for benzoxazine-diones by substituting isobutylamine for primary alcohols. The reaction proceeds via in situ formation of a carbonium ion, which traps the imidic acid to form the N-isobutyl side chain.

Critical Parameters

  • Catalyst : Concentrated HCl or H2SO4 .

  • Reaction Time : 5–8 hours at reflux .

  • Byproducts : Minor impurities from over-alkylation are removed via column chromatography .

This method offers scalability but requires rigorous pH control to avoid side reactions.

Comparative Analysis of Methods

Method Starting Material Reagents Yield Purity
Alkylation of SalicylamideSalicylamideIsobutyl chloroformate83% >95%
Anthranilic Acid RouteAnthranilic acidEthyl chlorocarbonate78% 90%
Acid-Catalyzed TrappingIsatinIsobutylamine, HCl65% 85%

Industrial-Scale Considerations

For large-scale production, the alkylation method (Method 1) is preferred due to its straightforward workup and high yield. Patent US3409615A highlights the use of water as a solvent, reducing costs and environmental impact . Key industrial adjustments include:

  • Continuous Stirring : Ensures homogeneous mixing and prevents localized overheating .

  • pH Monitoring : Automated systems maintain pH > 8 during alkylation .

  • Recrystallization : Acetone-ethanol mixtures yield crystalline products suitable for pharmaceutical applications .

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Excess alkylating agent leads to di-alkylated products .

    • Solution : Stepwise addition of isobutyl chloroformate and real-time HPLC monitoring .

  • Discoloration :

    • Cause : Oxidation at temperatures >70°C .

    • Solution : Nitrogen atmosphere and temperature caps at 60°C .

  • Low Cyclization Efficiency :

    • Cause : Incomplete acylation of anthranilic acid .

    • Solution : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

(a) Isatoic Anhydride (2,4-Dihydro-1H-3,1-benzoxazine-2,4-dione)
  • Structure : Parent compound without substituents.
  • Molecular Weight : 163.13 g/mol.
  • Key Features : Serves as a precursor for synthesizing substituted derivatives. Its reactivity at the N1 and C7 positions allows functionalization with alkyl, aryl, or halogen groups .
(b) 1-Ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • Structure : Ethyl group at N1.
  • Synthesis : Prepared via cyclization of ethyl-substituted precursors.
  • Applications: Intermediate in the synthesis of quinoline-based pharmaceuticals .
(c) 5-Chloroisatoic Anhydride (6-Chloro-1H-3,1-benzoxazine-2,4-dione)
  • Structure : Chlorine substituent at C3.
  • Molecular Weight : 197.57 g/mol.
  • Physical Properties : Melting point 272°C; crystalline powder .
  • Applications : Used in organic synthesis; halogenation enhances electrophilic reactivity.
(d) 7-Fluoro-1-methyl-1H-3,1-benzoxazine-2,4-dione
  • Structure : Fluorine at C7 and methyl at N1.
  • Molecular Weight : 201.19 g/mol.
  • Key Features : Increased lipophilicity (LogP = 0.63) due to fluorine and methyl groups .

Functionalized Benzoxazine-diones with Bioactive Substituents

(a) 1-((4-Methyloxyphenyl)carbamoylmethyl)-2-(4-nitrophenyl)-2,4-dihydro-1H-3,1-benzoxazine (5i)
  • Structure : Complex substituents including 4-nitrophenyl and carbamoylmethyl groups.
  • Physical Properties : Melting point 156.6–158.5°C.
  • Bioactivity : Exhibits fungicidal activity, highlighting the role of aryl groups in biological efficacy .
(b) 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
  • Bioactivity : Produced by Lactobacillus plantarum, it shows antifungal activity against Aspergillus flavus .

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

While structurally distinct from benzoxazines, these compounds share functional similarities:

  • Example : Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-
    • Bioactivity : Antibacterial properties observed in Bacillus strains .
    • Physical Properties : Detected in GC-MS analyses with retention times ~16–18 min .

Comparative Analysis Table

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Bioactivity Reference
1-(2-Methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione 2-Methylpropyl at N1 ~237.25* N/A Hypothesized increased lipophilicity
Isatoic Anhydride None 163.13 N/A Precursor for derivatives
1-Ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione Ethyl at N1 193.18 N/A Synthetic intermediate
5-Chloroisatoic Anhydride Chlorine at C5 197.57 272 High thermal stability
7-Fluoro-1-methyl-1H-3,1-benzoxazine-2,4-dione Fluoro at C7, methyl at N1 201.19 N/A Enhanced LogP (0.63)
1-((4-Methyloxyphenyl)carbamoylmethyl)-... (5i) 4-Nitrophenyl, carbamoylmethyl Varies 156.6–158.5 Fungicidal activity

*Calculated based on isatoic anhydride core + 2-methylpropyl substituent.

Biological Activity

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic organic compound belonging to the benzoxazine class. It is characterized by a fused benzene and oxazine ring structure, with a 2-methylpropyl substituent. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
CAS Number 292139-34-5
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione
InChI Key ZQTLLCOTAWSEHN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. For instance, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

Antimicrobial Properties

Research indicates that benzoxazines exhibit significant antimicrobial activity. Studies have shown that derivatives of benzoxazines can effectively combat various bacterial strains and fungi. The specific compound has been evaluated for its antimicrobial efficacy against pathogens, demonstrating promising results that warrant further investigation .

Anticancer Potential

The anticancer properties of this compound have been explored in vitro. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines. Preliminary findings suggest that it may act as an allosteric inhibitor of key signaling pathways involved in cancer progression .

Study on Antiviral Activity

In a related study focusing on benzoxazine derivatives, compounds similar to this compound were evaluated for their antiviral properties against Enterovirus 71 (EV71), a virus responsible for hand, foot and mouth disease (HFMD). The study found that certain derivatives exhibited submicromolar inhibitory activity against EV71 by targeting the MEK/ERK signaling pathway .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other benzoxazine derivatives. This analysis highlighted the unique substitution pattern of the compound as a contributing factor to its distinct biological properties compared to structurally similar compounds .

Research Applications

The versatility of this compound extends beyond its biological activities. It serves as an important building block in organic synthesis and materials science. Its stability and reactivity make it suitable for developing polymers and resins.

Q & A

Q. What are the optimized synthetic routes for 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, and what critical parameters influence yield?

A one-pot synthesis method starting from salicylic acid derivatives and amines is widely used. Salicylic acid reacts with ethyl chloroformate to form a mixed anhydride intermediate, followed by condensation with 2-methylpropylamine in the presence of triethylamine. Key parameters include maintaining a pH of 8–9 and temperatures between 0–5°C during amine addition to minimize side reactions. Yields typically range from 65–80% under optimized conditions .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

1H-NMR is critical for structural confirmation. Key signals include:

  • A singlet for the two equivalent carbonyl groups (δ 168–170 ppm in 13C^{13}\text{C}-NMR).
  • A multiplet for the 2-methylpropyl substituent (δ 1.0–1.2 ppm for the methyl groups).
  • Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm). IR spectroscopy confirms carbonyl stretches (1750–1780 cm1^{-1}) and NH stretches (3300–3400 cm1^{-1}) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Begin with in vitro antioxidant assays (e.g., FRAP or DPPH) to assess radical scavenging activity. For anti-inflammatory screening, use lipopolysaccharide (LPS)-induced cytokine release models (e.g., TNF-α inhibition in macrophages). Dose-response curves (1–100 µM) help establish potency (EC50_{50}) .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in benzoxazine-dione synthesis be resolved?

Regioselectivity is influenced by electronic and steric effects. For example, electron-withdrawing substituents (e.g., fluorine) favor carbonyl activation at specific positions, while bulky groups (e.g., 2-methylpropyl) direct ring closure via steric hindrance. Use DFT calculations to map transition-state energies and validate with 1H^{1}\text{H}-NMR isomer ratios (e.g., 7-isomer dominance at 47% with methyl groups) .

Q. What strategies mitigate instability of the compound under physiological conditions?

Stability studies using HPLC-MS under simulated physiological pH (7.4) and temperature (37°C) reveal degradation pathways. Encapsulation in cyclodextrins or PEGylation improves half-life. Adjusting substituents (e.g., replacing labile esters with amides) also enhances stability .

Q. How do structural modifications impact its bioactivity in structure-activity relationship (SAR) studies?

  • Electron-donating groups (e.g., -OCH3_3) on the aromatic ring enhance antioxidant activity (e.g., 3.8-fold increase in FRAP activity for compound 4c vs. 4f).
  • Bulky alkyl chains (e.g., 2-methylpropyl) improve membrane permeability but may reduce solubility. Use molecular docking to correlate substituent effects with target binding (e.g., COX-2 for anti-inflammatory activity) .

Q. What advanced analytical techniques address challenges in characterizing isomeric impurities?

  • X-ray crystallography resolves ambiguities in regiochemistry (e.g., distinguishing 1,3 vs. 1,4 substitution patterns).
  • 2D-NMR (COSY, HSQC) identifies coupling networks in complex mixtures.
  • LC-MS/MS quantifies trace isomers (<0.1%) in bulk samples .

Q. Why do conflicting reports exist on its electrophilic reactivity, and how can this be standardized?

Reactivity varies with solvent polarity and catalyst choice. For example, bromination in acetic acid favors para-substitution, while DMF promotes ortho-products. Standardize conditions using Hammett substituent constants+^+) to predict and control regiochemistry .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
pH8–9Maximizes amine reactivity
SolventTHF/DCM (1:1)Balances solubility
Reaction Time12–16 hoursEnsures complete cyclization

Q. Table 2: Key Biological Activity Data

AssayResult (EC50_{50})Reference Compound
FRAP (antioxidant)12.5 µMAscorbic acid (8.2 µM)
TNF-α Inhibition18.7 µMDexamethasone (9.4 µM)

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